molecular formula C19H21NO2S B3935983 4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B3935983
M. Wt: 327.4 g/mol
InChI Key: NLZZJVLUDVBARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In

Mechanism of Action

The mechanism of action of 4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it is believed to interact with various receptors in the brain, including the CB1 receptor and the dopamine D2 receptor. This interaction may modulate the activity of these receptors and affect various physiological processes.
Biochemical and Physiological Effects:
4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, in the brain. It has also been shown to affect various physiological processes, including pain perception, appetite, and locomotor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to selectively interact with specific receptors in the brain. This allows researchers to study the effects of these receptors on behavior and physiology in a controlled manner. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are many future directions for research on 4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its potential use as a tool for studying the endocannabinoid system and the dopamine system in more detail. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Scientific Research Applications

4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied extensively for its potential applications in scientific research. This molecule has been shown to interact with various biological systems, including the endocannabinoid system and the dopamine system. It has been used as a tool for studying the effects of these systems on behavior, cognition, and physiology.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-19(20-13-17-5-4-12-22-17)16-10-8-15(9-11-16)14-23-18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZZJVLUDVBARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(phenylsulfanyl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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